4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Descripción general

Descripción

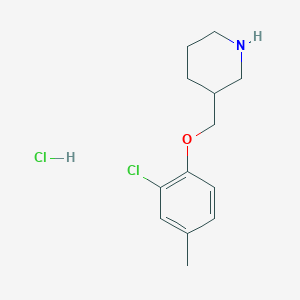

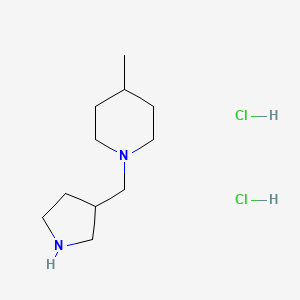

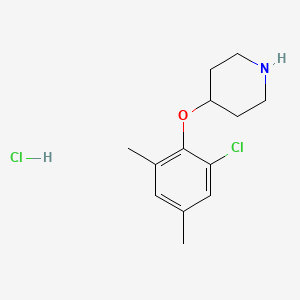

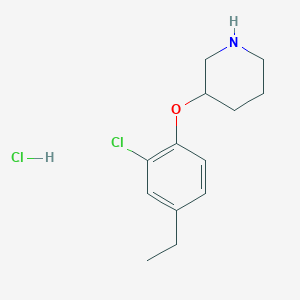

“4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride” is a chemical compound with the empirical formula C10H22Cl2N2. Its molecular weight is 241.20 . It is provided in solid form .

Molecular Structure Analysis

The SMILES string of the compound isN1(CC2CCNCC2)CCCC1.Cl.Cl . This indicates that the compound contains a piperidine ring and a pyrrolidine ring, which are connected by a methyl group. Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Chemistry and Pharmacology Insights 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, as part of the broader class of compounds, has significant relevance in the field of chemistry and pharmacology. Research into compounds like ohmefentanyl, a notable member of the 4-anilidopiperidine class of opiates, highlights the intricate relationship between chemical structure and pharmacological effects. Studies focus on the stereochemistry and biological activities of stereoisomers, revealing how minor alterations in molecular configuration can drastically alter biological properties, including binding affinities and efficacy at opioid receptors. This body of work emphasizes the utility of these compounds as molecular probes for investigating receptor-mediated phenomena, offering insights into the molecular basis of ligand-receptor interactions and aiding in the development of refined pharmacophores for therapeutic applications (Brine et al., 1997).

Natural Product Chemistry and Pharmacology The exploration of natural products and phytotherapy presents another avenue for the application of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride analogs. Research into the Piper genus highlights the potential of plant-derived compounds in the treatment of leishmaniasis, underscoring the significance of these compounds in developing new, effective, and less toxic therapies. Such studies not only illuminate the leishmanicidal activity of various Piper species but also pave the way for future investigations into the synergistic effects between different species, which could lead to novel treatment strategies. This research exemplifies the importance of natural products in the discovery of new pharmacological agents (Peixoto et al., 2021).

Synthetic Pathways and Drug Development The role of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride and related compounds extends into synthetic chemistry, where they serve as precursors or intermediates in the synthesis of complex organic molecules. Innovations in synthetic methodologies, such as the use of hybrid catalysts for constructing pyrano[2,3-d]pyrimidine scaffolds, highlight the versatility of these compounds in medicinal and pharmaceutical chemistry. Such research not only advances our understanding of chemical synthesis but also contributes to the development of new drugs with potential therapeutic applications (Parmar et al., 2023).

Enzyme Inhibition and Metabolism Research into enzyme inhibition, specifically cytochrome P450 isoforms, demonstrates another critical aspect of the scientific applications of 4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride-related compounds. These studies are fundamental in understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, which is crucial for the safe and effective use of drugs. By elucidating the selectivity and potency of inhibitors, research contributes to the optimization of drug therapy and the minimization of adverse effects, thereby enhancing patient care (Khojasteh et al., 2011).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Propiedades

IUPAC Name |

4-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-6-13(7-4-10)9-11-2-5-12-8-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBCGHMXGNDLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1424624.png)

![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)

![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)